molecular formula C8H6O3 B029381 Benzoylformic acid CAS No. 611-73-4

Benzoylformic acid

Cat. No. B029381
CAS RN: 611-73-4
M. Wt: 150.13 g/mol
InChI Key: FAQJJMHZNSSFSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoylformic acid can be synthesized through various methods. One method involves the hydrolysis of benzoyl cyanide by a newly isolated Rhodococcus sp., optimized in an aqueous-toluene biphasic system for efficient production (He et al., 2012). Another synthesis route starts with benzene, undergoing a Friedel-Crafts reaction with acetic anhydride, followed by oximation and hydrolysis to yield benzoylformic acid (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of benzoylformic acid is characterized by a benzoyl group attached to a formic acid moiety. This structure plays a crucial role in its reactivity and interactions with other molecules. Detailed structural and kinetic analyses of enzymes interacting with benzoylformic acid, such as benzoylformate decarboxylase, provide insights into the enzyme's mechanism and the importance of benzoylformic acid's structure in biochemical processes (Polovnikova et al., 2003).

Chemical Reactions and Properties

Benzoylformic acid undergoes several chemical reactions, including electrocatalytic reduction to mandelic acid in the presence of methyl viologen (Park et al., 1995), and decarbonylation reactions yielding benzoic acid and other products depending on the conditions (Yonezawa et al., 2000). These reactions highlight the chemical versatility of benzoylformic acid.

Physical Properties Analysis

The physical properties of benzoylformic acid, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific values for these properties are not directly provided in the reviewed literature, they can be inferred from the conditions used in synthesis and reaction setups.

Chemical Properties Analysis

The chemical properties of benzoylformic acid, including acidity, reactivity, and its role as a substrate or product in enzymatic reactions, are well-documented. For instance, its role as a substrate in the biosynthesis of (R)-(-)-mandelic acid through microbial production indicates its chemical utility (Kanzaki et al., 1990). Additionally, the electrochemical behavior and reduction in ionic liquids have been investigated, showing excellent performance without additional supporting electrolytes (Lu et al., 2010).

Scientific Research Applications

  • Agrochemistry, Medicine, and Pharmacology : Benzoylformic acid is utilized in agrochemistry, medicine, and pharmacology, with different synthesis methods and their respective advantages and disadvantages (Lei Jin-hai, 2008).

  • Enzyme Reactions : It acts as a substrate for benzoylformate decarboxylase, an enzyme in Pseudomonas putida that catalyzes the decarboxylation of α-keto acids, yielding benzaldehyde and CO2 (G. Hegeman, 1970).

  • Food, Cosmetic, and Pharmaceutical Industries : As a derivative of benzoic acid, it is widely used in the food, cosmetic, hygiene, and pharmaceutical industries as preservatives and flavoring agents (A. D. del Olmo et al., 2017).

  • Chemical Synthesis : Various methods exist for the synthesis of benzoylformic acid, including routes starting from benzene, which have implications for industrial-scale production (Gui-yin Li et al., 2009).

  • Analytical Chemistry : Colorimetry is used as a method for analyzing benzoylformic acid content in ferments, aiding in monitoring production processes of certain chemicals like D-mandelic acid (Ding Ping, 2007).

  • Thermal Decomposition Studies : Its thermal decomposition into carbon dioxide and benzaldehyde has been studied, providing insights into the chemical kinetics of such processes (R. Taylor, 1991).

  • Biotechnology Applications : The biosynthesis of benzoylformic acid from benzoyl cyanide by Rhodococcus sp. in a biphasic system suggests potential industrial applications (Yucai He et al., 2012).

  • Microbial Production : Saccharomycopsis lipolytica has been identified as an effective producer of benzoylformic acid from DL-phenylglycine (H. Kanzaki et al., 1990).

  • Enzymatic Studies : The enzyme phenylglyoxylate:NAD+ oxidoreductase, involved in anaerobic phenylalanine metabolism in Azoarcus evansii, has potential applications in understanding anaerobic aromatic metabolism (W. Hirsch et al., 1998).

  • Electrochemical Applications : The electrocatalytic reduction of benzoylformic acid to mandelic acid using methyl viologen and cyclodextrins shows potential for efficient chemical synthesis (J. Park et al., 1995).

Safety And Hazards

Benzoylformic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of Benzoylformic acid . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

There are ongoing researches on the use of Benzoylformic acid in various chemical reactions. For instance, it is being used in a palladium-catalyzed oxime ether-directed ortho-selective benzoylation . It is also being studied for its role in the synthesis of α-ketoamides . These studies indicate the potential of Benzoylformic acid in future chemical and pharmaceutical applications.

properties

IUPAC Name

2-oxo-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJJMHZNSSFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium)
Record name Phenylglyoxylic acid
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DSSTOX Substance ID

DTXSID80209993
Record name Phenylglyoxylic acid
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Molecular Weight

150.13 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Phenylglyoxylic acid
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Solubility

920.0 mg/mL at 0 °C
Record name Benzoylformic Acid
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Product Name

Benzoylformic acid

CAS RN

611-73-4
Record name Phenylglyoxylic acid
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Record name PHENYLGLYOXYLIC ACID
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Melting Point

66 °C
Record name Benzoylformic Acid
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Synthesis routes and methods I

Procedure details

A two liter five-neck round-bottom flask is charged with 4-hydroxyacetophenone (4-HAP) (100 g, 0.74 mol) followed by the addition of 286 g water and 31% of aqueous HCl (383.3 g, 3.31 mole). The reaction mixture is stirred and heated to 55° C. Aqueous solution of 42% NaNO2 (286 g, 1.62 mol) is added to the generator at a rate of 2.9 grams per minute (100 minute addition). The temperature is maintained at 55° C. After NaNO2 addition is complete, the reaction is continued for another thirty minutes to remove the remaining NOCl. Analysis of the reaction mixture indicates the presence of 9.89 weight percent HPGO (hydroxyphenyl glyoxal) which corresponds to a HPGO yield of 83.3%. The reaction mixture is then cooled to 40° C. and then hydroxylamine free base (112 g, 0.882 mol) is added over a period of ninety minutes. After the addition is complete, the reaction mixture is cooled to 5° C. Filtration affords a solid (114 g). Analysis indicates that the solid contains 14% H2O, 76% HINAP (4-hydroxyisonitrosoacetophenone), 3% HPGO, 2% 4-HAP and 4% unknown. This corresponds to isolated HINAP to be 72%.
Quantity
100 g
Type
reactant
Reaction Step One
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Quantity
286 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
383.3 g
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Quantity
286 g
Type
reactant
Reaction Step Four
Name
Yield
83.3%

Synthesis routes and methods II

Procedure details

Reactor. A 12-liter, 4-neck, jacketed flask with bottom drain valve is charged with 4-hydroxyacetophenone (4-HAP, 619 g, 4.6 moles), H2O (2622 g, 145.7 moles) and HCl (887 g of a 32% aqueous solution, 7.8 moles). The flask is equipped with a mechanical stirrer (glass shaft, TFE stir paddle), gas inlet tube adaptor with subsurface sparge tube, nitrogen inlet, thermowell, and gas outlet adaptor. The reactor is connected to the generator using 1/4" OD TFE tubing which is piped such that the stream of NOCl can be diverted to a scrubber which consists of a 500 ml vacuum flask with rubber stopper drilled to accommodate the 1/4" tubing. Similarly, the outlet from the reactor is connected to a separate scrubber. The scrubbers are charged with 250 mi of a 20% NaOH aqueous solution. The reaction flask contents are stirred and flask is purged with nitrogen to remove residual air. The temperature of the reaction flask is set to 45° C. using a chiller/circulator. Once the NaNO2 is added to the generator, the nitrogen purge is stopped and the gas bubbles in the scrubber can be observed to coincide with the rate of the NaNO2 addition. By lowering the set-point of the chiller, the temperature of the exothermic reaction is maintained below 50° C. The 4-HAP is observed to go into solution when about 2/3 of the NaNO2 has been added to the generator. After the addition is complete, the NOCl stream is diverted to the scrubber and the nitrogen sparge is resumed in the reactor (subsurface) to remove excess NOCl for thirty (30) minutes. The chiller is then set to cool the stirred reactor contents to 10° C. During this cool-down, the tan-colored hydroxyphenyl glyoxal (HPGO) crystals fall out of solution. The slimy is drained and filtered through a fritted coarse Buchner to afford a tan solid (961 g, 54.6% pure, 69% isolated/84.2% total yield HPGO).
Quantity
619 g
Type
reactant
Reaction Step One
Name
Quantity
2622 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
NOCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (35g; 0.5 mole) in water (100 ml.) was added steadily over 95 minutes to a stirred mixture of acetophenone (24.0g; 0.2 mole) in 6N-hydrochloric acid (200 ml.) at 65°. 1.3M Trisodium phosphate (165 ml.) was then added over ca. 3 minutes to raise the pH of the mixture to 1.8. Simultaneously, addition of a second solution of sodium nitrite (28g; 0.4 mole) in water (70 ml.) was commenced, which took 75 minutes to complete. The pH of the mixture was kept below pH 3.5 during the nitrite addition by addition of hydrochloric acid as required, then was lowered to pH 2. Urea (2g) in water (10 ml.) was then added to decompose any excess of nitrite. The mixture was cooled to 20°, and extracted at pH 4.2 with chloroform (2 × 100 ml.) to give a mixture of unreacted acetophenone and benzoic acid (3.8 g; 16%). The aqueous layer was further acidified with 10N hydrochloric acid (50 ml.) and extracted with ethyl acetate (5 × 100 ml.). The combined water-washed extracts were evaporated to dryness and the residual oil (30g.) was crystallised from carbon tetrachloride (25 ml.) to give phenylglyoxylic acid as almost colourless prisms (9.2g; 31%) m.p. 63.5°-65.5°. Dilution of the mother liquors with increasing quantities of light petroleum (b.p. 40°-60°) gave further crops of phenylglyoxylic acid [8.7g (29%) m.p. 60°-64°, and 1.6g (5%)].
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3.8 g
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50 mL
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reactant
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0.5 mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
165 mL
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reactant
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0.4 mol
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six
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10 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,540
Citations
BB Corson, NE Sanborn, PRV Ess - Journal of the American …, 1930 - ACS Publications
… a gravimetric method ofanalysis for benzoylformic acid. … , the phenylhydrazone of benzoylformic acid being soluble even … is the starting material in the preparation of benzoylformic acid. …
Number of citations: 13 pubs.acs.org
PA Leermakers, GF Vesley - Journal of the American Chemical …, 1963 - ACS Publications
… benzoylformic acid was not carried out in the present investigation, but the work of Schónberg and co-workers8 who obtaineddiphenyl tartaric acid upon irradiation of benzoylformic acid …
Number of citations: 153 pubs.acs.org
B Siegel, J Lanphear - The Journal of Organic Chemistry, 1979 - ACS Publications
… The mechanisms we propose for the oxidative decarboxylation of benzoylformic acid (1) in acidic media are illustrated in Scheme I. In acid, reversibleaddition of hydrogen peroxide to …
Number of citations: 29 pubs.acs.org
X He, W Jia, Y Gao, S Jiang, J Nie, F Sun - European Polymer Journal, 2022 - Elsevier
… This paper reports a series of water-soluble benzoylformic acid cleavage photoinitiators (BFAs) for LED-triggered photopolymerization based computer simulating. The photolysis …
Number of citations: 10 www.sciencedirect.com
CD Hurd, RW McNamee, FO Green - Journal of the American …, 1939 - ACS Publications
… with potassium permanganate is the usual method1 of synthesizing benzoylformic acid. … ) may be oxidized in satisfactory yields to benzoylformic acid according to the equation …
Number of citations: 18 pubs.acs.org
R Taylor - International journal of chemical kinetics, 1991 - Wiley Online Library
… The thermal decomposition of benzoylformic acid into carbon dioxide and benzaldehyde is a … Benzoylformic acid is considerably less reactive towards thermal elimination than is oxalic …
Number of citations: 21 onlinelibrary.wiley.com
DF Giraldo-Alzate, D Becerra, S Quijano, P Ruiz… - Computational and …, 2023 - Elsevier
… In this work, the thermal decomposition of benzoylformic acid was studied computationally, … was found to be a probable mechanism for benzoylformic acid in gas phase, compared to the …
Number of citations: 3 www.sciencedirect.com
YC He, Q Zhou, CL Ma, ZQ Cai, LQ Wang… - Bioresource …, 2012 - Elsevier
… Benzoylformic acid was synthesized from the hydrolysis of … efficient production of benzoylformic acid from the hydrolysis of … Using fed-batch method, a total of 932 mM benzoylformic acid …
Number of citations: 38 www.sciencedirect.com
M Kirino, I Tomita - Macromolecules, 2010 - ACS Publications
… We herein report a new class of aminimides from benzoylformic acid ester that shows thermal latent initiating ability at much lower temperature. Its rearrangement mechanism and its …
Number of citations: 27 pubs.acs.org
W Jiang, S Fan, Q Zhou, F Zhang, D Kuang, Y Tan - Bioorganic Chemistry, 2020 - Elsevier
… To a mixture of p-nitrobenzoylhydrazide (1 mmol), benzoylformic acid (1 mmol), the corresponding diorganotin halides or oxides (1 mmol) and methanol (30 mL) were added to the …
Number of citations: 18 www.sciencedirect.com

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